N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS No.: 1013784-81-0
Cat. No.: VC5457978
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013784-81-0 |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 |
| IUPAC Name | N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O3S/c1-10-7-12(20-21(10)2)16(22)19-17-18-13(9-25-17)11-3-4-14-15(8-11)24-6-5-23-14/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,22) |
| Standard InChI Key | GGTHXYODFKVXEL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct heterocyclic systems:
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A 2,3-dihydrobenzo[b] dioxin moiety, which contributes aromatic stability and potential electron-donating properties.
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A thiazole ring at position 4 of the benzodioxane, providing a sulfur-containing heterocycle known for enhancing metabolic stability.
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A 1,5-dimethyl-1H-pyrazole-3-carboxamide group attached to the thiazole nitrogen, introducing hydrogen-bonding capacity and steric bulk .
This tripartite structure is designed to optimize interactions with biological targets, particularly enzymes or receptors requiring multipoint binding.
Physicochemical Characterization
Theoretical and experimental data for this compound are extrapolated from structurally related analogs :
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₃S |
| Molecular Weight | 380.40 g/mol |
| Solubility | Low aqueous solubility (logP ≈ 3.2) |
| Melting Point | 215–220°C (predicted) |
| Spectral Data (IR) | N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹ |
The logP value indicates moderate lipophilicity, suitable for transmembrane permeability. The carboxamide group enhances polarity, balancing hydrophobicity from the benzodioxane and thiazole.
Synthetic Methodology
Key Synthetic Routes
The synthesis of N-(4-(2,3-dihydrobenzo[b] dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide likely involves a multi-step protocol, as inferred from analogous compounds :
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Formation of 4-(2,3-Dihydrobenzo[b][1, dioxin-6-yl)thiazol-2-amine:
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Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid:
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Amide Coupling:
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Reaction of the thiazol-2-amine with 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride using a coupling agent (e.g., EDCI/HOBt).
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Optimization Note: Ultrasonic irradiation or microwave-assisted synthesis, as demonstrated in related hydrazide formations, could reduce reaction times from hours to minutes .
Analytical Characterization
Critical characterization data include:
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¹H NMR: Signals for methyl groups (δ 2.4–2.6 ppm), aromatic protons (δ 6.8–7.5 ppm), and amide NH (δ 10.2 ppm) .
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X-ray Crystallography: Confirms planar geometry of the thiazole and benzodioxane rings, as seen in similar structures .
Biological Activity and Structure-Activity Relationships (SAR)
Hypothesized Targets
The compound’s structural features align with inhibitors of:
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Kinases: Pyrazole carboxamides are prevalent in kinase inhibitors (e.g., JAK, EGFR).
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Viral Proteases: Thiazole derivatives exhibit anti-HIV-1 activity (EC₅₀ values <20 μM in analogs) .
SAR Insights
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Benzodioxane Substituents: Electron-donating groups enhance binding to hydrophobic pockets .
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Thiazole Modification: Sulfur atoms improve metabolic stability but may reduce solubility.
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Pyrazole Methyl Groups: 1,5-Dimethylation minimizes off-target interactions by restricting rotational freedom .
Comparative Analysis with Analogous Compounds
The substitution of benzodioxane for benzofuran or benzothiazine alters electron distribution and steric interactions, significantly affecting potency .
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